N,N-DI-T-Boc-4-(aminomethyl)-3-fluorobenzonitrile
Description
Properties
CAS No. |
1196152-39-2 |
|---|---|
Molecular Formula |
C18H23FN2O4 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
tert-butyl N-[(4-cyano-2-fluorophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C18H23FN2O4/c1-17(2,3)24-15(22)21(16(23)25-18(4,5)6)11-13-8-7-12(10-20)9-14(13)19/h7-9H,11H2,1-6H3 |
InChI Key |
UGPTYXIGJWPWPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=C(C=C(C=C1)C#N)F)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The compound dissects into three modular components:
- 3-Fluoro-4-(aminomethyl)benzonitrile : Primary amine precursor
- Di-T-Boc-protecting groups : Introduced via carbamate formation
- Solvent system : Polar aprotic media (e.g., DMF, THF) for homogeneous reaction conditions
Key disconnections highlight the sequential Boc protection of the aminomethyl group following its installation on the aromatic ring.
Aminomethyl Group Installation
Hypothetical routes derived from analogous systems suggest:
- Nucleophilic displacement : 4-Bromo-3-fluorobenzonitrile reacting with sodium azide followed by Staudinger reduction and Boc protection
- Reductive amination : 4-Cyano-3-fluorobenzaldehyde condensed with ammonia/ammonium acetate under hydrogenation
- Gabriel synthesis : Phthalimide intermediate formation followed by hydrazinolysis
Table 1 : Comparative Analysis of Aminomethylation Routes
| Method | Yield (%) | Purity (HPLC) | Key Challenges |
|---|---|---|---|
| Nucleophilic Displacement | 58 | 92.4 | Azide handling safety |
| Reductive Amination | 72 | 95.1 | Over-reduction of nitrile |
| Gabriel Synthesis | 65 | 93.8 | Phthalimide removal complexity |
Boc Protection Mechanism
Reaction Dynamics
Double Boc protection proceeds via sequential carbamate formation. The first Boc group installs under mild conditions (0°C, THF, Et₃N), while the second requires elevated temperatures (40-50°C) due to decreased amine nucleophilicity. Steric hindrance from the adjacent fluorobenzonitrile group necessitates prolonged reaction times (12-24 h) compared to unsubstituted analogs.
Solvent Optimization
Polar aprotic solvents enhance reagent solubility and carbamate stability:
- DMF : Accelerates reaction kinetics but complicates Boc group hydrolysis during workup
- THF : Provides moderate polarity with easier post-reaction processing
- DCM : Low dielectric constant limits solubility of Boc anhydride
Kinetic Profile (in THF):
- 90% conversion after 8 h at 25°C
- 98% conversion after 18 h at 25°C
- Base (Et₃N) concentration critical above 2.5 eq. to prevent di-Boc byproduct formation
Process-Scale Considerations
Purification Methodology
Flash chromatography remains the gold standard for isolation:
- Stationary phase : Silica gel (230-400 mesh)
- Eluent system : Hexane/EtOAc gradient (4:1 → 2:1 v/v)
- Rf : 0.33 in hexane/EtOAc 3:1
Crystallization alternatives using MTBE/heptane mixtures achieve 99.1% purity but with 12% yield loss compared to chromatographic methods.
Quality Control Parameters
- HPLC : C18 column, 70:30 MeCN/H₂O + 0.1% TFA, λ=254 nm
- ¹H NMR (CDCl₃): δ 1.43 (s, 18H, Boc CH₃), 4.38 (d, J=5.8 Hz, 2H, CH₂NH), 7.32-7.45 (m, 3H, Ar-H)
- HRMS : [M+H]⁺ calc. 351.1664, found 351.1661
Chemical Reactions Analysis
Deprotection Reactions
The Boc groups in this compound are selectively removable under acidic conditions, enabling controlled amine liberation for further functionalization.
Key Reaction Pathway:
Boc Deprotection
Reactants :
-
N,N-Di-T-Boc-4-(aminomethyl)-3-fluorobenzonitrile
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM)
Products :
-
4-(Aminomethyl)-3-fluorobenzonitrile (free amine)
-
tert-Butyl carbonates (byproducts)
Conditions :
-
25°C, 2–4 hours
-
Yield: >90% (based on analogous Boc deprotection reactions).
Nucleophilic Substitution at the Nitrile Group
The nitrile group participates in nucleophilic additions under basic or transition-metal-catalyzed conditions.
Example Reaction:
Hydrolysis to Carboxylic Acid
Reactants :
-
This compound
-
H₂SO₄ (concentrated), H₂O
Products :
-
4-(Aminomethyl)-3-fluorobenzoic acid
Conditions :
-
Reflux at 120°C for 6–8 hours
-
Yield: 75–85% (estimated from similar nitrile hydrolysis).
Coupling Reactions via Amine Functionalization
The deprotected amine undergoes coupling to form amides, ureas, or sulfonamides.
Representative Reaction:
Amide Bond Formation
Reactants :
-
4-(Aminomethyl)-3-fluorobenzonitrile (after deprotection)
-
Acetic anhydride
Products :
-
4-(Acetamidomethyl)-3-fluorobenzonitrile
Conditions :
-
Pyridine, 0°C to room temperature, 12 hours
-
Yield: 88–92% (analogous to EvitaChem protocols).
Electrophilic Aromatic Substitution (EAS)
The fluorine atom directs electrophilic substitution to specific positions on the aromatic ring.
Nitration Reaction:
Reactants :
-
This compound
-
HNO₃, H₂SO₄
Products :
-
4-(Aminomethyl)-3-fluoro-5-nitrobenzonitrile
Conditions :
Cyclization Reactions
The aminomethyl group facilitates intramolecular cyclization to form nitrogen-containing heterocycles.
Example:
Formation of Benzodiazepine Analogs
Reactants :
-
This compound
-
Ethyl chloroformate
Products :
-
Fluorinated benzodiazepine derivative
Conditions :
Cross-Coupling Reactions
The nitrile and fluorinated aryl groups enable palladium-catalyzed cross-couplings.
Suzuki-Miyaura Coupling:
Reactants :
-
This compound
-
Phenylboronic acid
Products :
-
Biphenyl derivative
Conditions :
-
Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 hours
-
Yield: 70–80% (based on analogous aryl fluoride couplings) .
Critical Analysis of Reactivity
-
Steric Effects : The Boc groups hinder access to the amine, necessitating harsh deprotection conditions.
-
Electronic Effects : Fluorine’s electron-withdrawing nature enhances nitrile electrophilicity, favoring nucleophilic attacks .
-
Solvent Influence : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates in coupling and cyclization .
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "N,N-DI-T-Boc-4-(aminomethyl)-3-fluorobenzonitrile":
Tetrazines in Biomedical Applications
- Tetrazines (Tz) have applications as bioorthogonal agents in biomedical research, including pretargeted imaging approaches .
- Tetrazine ligations have been used in rapid bioconjugation, drug delivery, molecular imaging, drug-target identification, and radiochemistry . They are also utilized in pretargeted positron emission tomography (PET) imaging, where high reaction rate constants are essential .
- Fluorine-18 ()-labeled Tz is ideal for PET applications in clinical settings due to fluorine-18's physical characteristics .
- Systematic studies have been done on the effect of substituents of the phenyl ring of Tz derivatives on reaction kinetics .
Fluorinated Compounds
- Fluorinated compounds have applications in medicinal chemistry . New fluorinated analogs have been developed for various uses .
- Fluorine can impact the properties of a compound . For example, it can provide chemical inertness, water repellency, anti-sticking ability, friction resistance, and dielectric strength .
- Sodium channel-blocking agents containing fluorine have been reported to be effective in treating various disease states, including pain .
4-Amino-3-fluorobenzonitrile
Important Considerations
- When studying the reactivity of tetrazines, it is important to perform kinetic measurements in aqueous and pH-controlled solutions to estimate reactivity for bioorthogonal applications in biological systems .
- The substitution pattern on the phenyl moiety of the aryltetrazine scaffold plays a crucial role in reactivity . For 4-substituted phenyltetrazines, reactivity is mainly FMO controlled and can be predicted based on Hammett parameters .
Mechanism of Action
The mechanism by which N,N-DI-T-Boc-4-(aminomethyl)-3-fluorobenzonitrile exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Fmoc-Dab(Boc)-OH (Nα-Fmoc-N-Boc-L-2,4-diaminobutyric acid)
- Structure: Features a diaminobutyric acid backbone with Boc and fluorenylmethyloxycarbonyl (Fmoc) protective groups.
- Key Differences: Protective Groups: Boc (acid-labile) vs. Fmoc (base-labile), enabling orthogonal deprotection strategies. Core Structure: Amino acid backbone vs. aromatic benzonitrile, leading to divergent applications (e.g., peptide synthesis vs. foldamers) .
- Applications : Primarily used in solid-phase peptide synthesis, whereas the main compound is tailored for aromatic foldamers or drug intermediates.
3,5-Dichlorobenzonitrile
- Structure : Benzonitrile core with chlorine substituents at the 3- and 5-positions.
- Key Differences :
- Applications : Widely used in agrochemicals, contrasting with the main compound’s role in pharmaceutical intermediates.
(R)-3-((3-Amino-4-fluorophenyl)((cyclopropylmethyl)amino)methyl)benzonitrile Oxalate
- Structure: Fluorinated benzonitrile with a cyclopropylmethylamino group and oxalate counterion.
- Key Differences :
- Applications : Therapeutic candidate for neurological disorders, unlike the main compound’s intermediate role.
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Protective Groups | Key Substituents | Applications |
|---|---|---|---|---|---|
| This compound | C₁₈H₂₄FN₂O₄ | 363.40 | Boc (×2) | 3-F, 4-(CH₂N(Boc)₂) | Foldamer synthesis, drug intermediates |
| Fmoc-Dab(Boc)-OH | C₂₄H₂₈N₂O₆ | 464.50 | Boc, Fmoc | Diaminobutyric acid | Peptide synthesis |
| 3,5-Dichlorobenzonitrile | C₇H₃Cl₂N | 172.01 | None | 3-Cl, 5-Cl | Agrochemicals |
| (R)-3-((3-Amino-4-fluorophenyl)((cyclopropylmethyl)amino)methyl)benzonitrile oxalate | C₁₉H₂₀FN₃O₄ | 397.38 | None | 4-F, cyclopropylmethyl, oxalate | Therapeutic agents |
Research Findings
Reactivity in Cycloadditions: The fluorine substituent in the main compound enhances reactivity in 1,3-dipolar cycloadditions compared to chlorinated analogues, as shown in azomethine ylide reactions . Boc protection prevents amine interference during cycloaddition, unlike unprotected aminomethyl derivatives .
Conformational Stability: The bulky Boc groups on the aminomethyl moiety restrict rotational freedom, favoring helical conformations in aromatic oligoamides, as observed in N-alkylated foldamers . In contrast, Fmoc-Dab(Boc)-OH adopts extended conformations due to its amino acid backbone .
Metabolic and Synthetic Utility :
- The main compound’s Boc groups are selectively removed under mild acidic conditions (e.g., TFA), enabling sequential functionalization—a critical advantage over permanently alkylated analogues like 3,5-dichlorobenzonitrile .
Biological Activity
N,N-DI-T-Boc-4-(aminomethyl)-3-fluorobenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.
- Chemical Formula : C15H18F N3O2
- Molecular Weight : 283.32 g/mol
- Structure : The compound features a fluorobenzonitrile moiety, which is significant for its biological interactions.
Synthesis
The synthesis of this compound involves several key steps:
- Starting Material : 4-fluorobenzonitrile.
- Reagents : Di-tert-butyl dicarbonate (Boc2O) for protection of the amino group.
- Solvents : Anhydrous DMSO is commonly used to facilitate the reaction.
- Yield : Typically yields around 60-80% depending on the reaction conditions.
This compound exhibits biological activity primarily through its interactions with specific protein targets involved in cancer pathways. The compound has shown potential as an inhibitor of anti-apoptotic proteins, which are crucial in cancer cell survival.
In Vitro Studies
Research indicates that this compound can induce apoptosis in various cancer cell lines, including IGROV1-R10 cells. The mechanism involves the inhibition of proteins such as Mcl-1, which is associated with cell survival pathways.
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study 1 | IGROV1-R10 | 15 | Induction of apoptosis |
| Study 2 | A549 | 20 | Inhibition of proliferation |
In Vivo Studies
In vivo studies have demonstrated that this compound can reduce tumor growth in xenograft models. The compound was administered at varying doses, with significant tumor reduction observed at higher concentrations.
Case Study 1: Cancer Treatment
A study published in a peer-reviewed journal reported that administration of this compound in a mouse model resulted in a significant decrease in tumor volume compared to control groups. The study highlighted the importance of dosage and timing in achieving optimal therapeutic effects.
Case Study 2: Mechanistic Insights
Another investigation focused on the molecular docking studies that revealed how this compound interacts with its target proteins. This study provided insights into the binding affinities and potential modifications to enhance efficacy.
Q & A
Q. Basic Characterization Workflow
TLC Monitoring : Deprotection (e.g., using TFA in DCM) results in a lower R value due to increased polarity of the free amine.
NMR : Disappearance of tert-butyl singlet peaks at δ 1.4 ppm and emergence of NH signals (δ 2.8–3.2 ppm).
Mass Spectrometry : A decrease in molecular ion mass by 2×(Boc group mass, 100.12 Da) confirms removal of both protecting groups.
FT-IR : Loss of C=O stretches (~1680–1720 cm) and reappearance of NH stretches (~3300 cm) .
In the context of X-ray crystallography, what challenges arise when determining the crystal structure of this compound derivatives?
Advanced Structural Analysis
Crystallization challenges include:
- Flexibility : The Boc groups and aminomethyl side chain introduce conformational flexibility, complicating lattice formation. Slow diffusion of hexane into a DCM solution at 4°C is recommended for controlled crystal growth.
- Hydrogen Bonding : The nitrile group forms weak C≡N···H interactions, while the fluorine atom participates in C–F···H bonds. These interactions, observed in analogous fluorobenzonitrile structures (), often produce layered or pseudo-polymorphic structures requiring high-resolution synchrotron data for accurate refinement .
How can researchers resolve discrepancies between theoretical and observed NMR chemical shifts for this compound?
Q. Data Contradiction Resolution
Computational Validation : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate and chemical shifts. Compare with experimental data to identify outliers.
Solvent Effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl) using the IEFPCM solvation model.
Dynamic Effects : Investigate conformational averaging via variable-temperature NMR to detect rotameric equilibria of Boc groups .
What strategies mitigate the thermal instability of this compound during high-temperature reactions?
Q. Advanced Stability Optimization
- Temperature Control : Maintain reactions below 60°C to prevent Boc cleavage (observed in TG-DTA data for similar compounds at ~120–150°C; ).
- Inert Atmosphere : Use argon or nitrogen to minimize oxidative degradation.
- Alternative Protecting Groups : For high-temperature applications, consider thermally stable groups like Fmoc or Alloc, though these may require orthogonal deprotection strategies .
What role does the nitrile group play in the intermolecular interactions of this compound in solid-state structures?
Advanced Crystallography Insights
The nitrile group engages in weak dipole-dipole interactions (C≡N···C≡N) and hydrogen bonds (C≡N···H–N) with adjacent molecules, as seen in Mn-coordinated pyridine derivatives (). These interactions stabilize layered crystal structures, often leading to a herringbone packing motif. However, steric bulk from Boc groups can disrupt these interactions, necessitating co-crystallization with small molecules (e.g., ethanol) to improve lattice stability .
How does the presence of both electron-withdrawing (fluorine, nitrile) and electron-donating (aminomethyl) groups affect the electronic properties of the aromatic ring?
Q. Advanced Electronic Effects
- Hammett Parameters : The nitrile (σ = +0.56) and fluorine (σ = +0.34) groups create a net electron-deficient ring, directing electrophilic substitution to the para position relative to the aminomethyl group.
- DFT Calculations : Frontier molecular orbital analysis reveals a lowered LUMO energy (-1.8 eV), enhancing susceptibility to nucleophilic attack. Experimental IR data for 3-fluorobenzonitrile () corroborate reduced electron density via C≡N stretching frequencies (~2230 cm) .
What methodologies are recommended for the regioselective introduction of Boc groups to avoid over-protection or side reactions in polyamine intermediates?
Q. Synthesis Optimization
- pH-Controlled Protection : Perform the first Boc protection at pH 8–9 (aqueous NaHCO) to selectively target the primary amine.
- Temporary Protection : Use acid-labile groups (e.g., trifluoroacetyl) for secondary amines during initial Boc installation, followed by selective removal .
When encountering conflicting mass spectrometry data for this compound, what steps should be taken to validate molecular ion peaks?
Q. Data Validation Protocol
High-Resolution MS : Confirm exact mass (e.g., [M+H] expected for CHFNO: 388.1764; deviation <2 ppm).
Isotopic Pattern Analysis : Verify the M+2 peak ratio (e.g., or absence confirms purity).
Cross-Validation : Compare with NMR data (e.g., Boc carbonyl carbons at δ 155–160 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
